Hypromellose acetate succinate

Enteric coating pH-dependent solubility polymer substitution

Hypromellose acetate succinate (HPMCAS; CAS 71138-97-1) is a mixture of acetic acid and monosuccinic acid esters of hydroxypropyl methylcellulose. It contains 12.0–28.0% methoxy groups, 4.0–23.0% hydroxypropoxy groups, 2.0–16.0% acetyl groups, and 4.0–28.0% succinoyl groups on the dried basis, with a nominal viscosity specification of 80–120% of the labeled value.

Molecular Formula C10H22O9
Molecular Weight 286.28 g/mol
CAS No. 71138-97-1
Cat. No. B1207939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypromellose acetate succinate
CAS71138-97-1
SynonymsHPMCAS
hydroxypropyl methylcellulose acetate succinate
hydroxypropylmethylcellulose acetate succinate
Molecular FormulaC10H22O9
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O
InChIInChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3
InChIKeyZUAAPNNKRHMPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypromellose Acetate Succinate: Technical Baseline for Procurement and Formulation


Hypromellose acetate succinate (HPMCAS; CAS 71138-97-1) is a mixture of acetic acid and monosuccinic acid esters of hydroxypropyl methylcellulose [1]. It contains 12.0–28.0% methoxy groups, 4.0–23.0% hydroxypropoxy groups, 2.0–16.0% acetyl groups, and 4.0–28.0% succinoyl groups on the dried basis, with a nominal viscosity specification of 80–120% of the labeled value [1]. HPMCAS is commercially available in three chemically distinct substitution grades—L, M, and H—differentiated by their acetyl and succinoyl content ratios, with each grade further available in fine (F) or granular (G) particle size variants [2]. These structural parameters directly govern pH-dependent solubility thresholds, crystallization inhibition capacity, and processing behavior in both enteric coating and amorphous solid dispersion applications [3].

G

Substitution Grade

Select L, M, or H grade based on target dissolution pH threshold and acetyl-to-succinoyl ratio requirements

Grade chemistry governs ionization and release behavior

P

Particle Morphology

Fine grades (F) for spray-dried dispersions; granular grades (G) for hot melt extrusion processing

Particle size affects feeding, dissolution, and dusting behavior

W

Workflow Context

Supports enteric coating, amorphous solid dispersion, and solubility enhancement research applications

USP/NF monograph-grade polymer; research-use formulation development

Hypromellose Acetate Succinate: Grade Selection and Substitution Risks


HPMCAS cannot be treated as a generic commodity polymer because substitution grade chemistry (L, M, H) and particle morphology (F vs. G) produce functionally non-interchangeable materials. The three grades differ substantially in acetyl content (5.0–14.0% w/w) and succinoyl content (4.0–18.0% w/w) [1], which determines the pH threshold at which the polymer ionizes and becomes soluble [2]. Substituting one grade for another alters dissolution behavior: grade L (acetyl 5–9%, succinoyl 14–18%) dissolves at approximately pH ≥5.0–5.5, grade M (acetyl 7–11%, succinoyl 10–14%) at pH ≥5.5–6.0, and grade H (acetyl 10–14%, succinoyl 4–8%) at pH ≥6.5 . These differences translate directly to in vivo performance—in ASD applications, the L grade exhibits the shortest supersaturation duration due to rapid dissolution, whereas the H grade provides superior crystallization inhibition but may only achieve complete drug release at higher intestinal pH [3]. Furthermore, HPMCAS differs functionally from alternative enteric polymers such as HPMCP and Eudragit L100 in terms of solubility thresholds, particle size, and release kinetics, rendering direct substitution without reformulation impractical [4].

Target Grade L

Substitution Impact

Switching from L to H grade shifts dissolution pH threshold from ~5.0–5.5 to ~6.5, potentially delaying or preventing drug release at target intestinal sites

Procurement Risk

Acetyl-to-succinoyl ratio changes alter crystallization inhibition and supersaturation duration; formulation performance may not transfer directly

Alt. Polymer HPMCP

Substitution Impact

HPMCP may offer different gastric stability for weakly basic drugs; surface crystallization in gastric compartment may differ between polymers

Procurement Risk

Solubility ranking at intestinal pH differs: HPMCAS-LF ≈ HPMCP-50 > HPMCAS-MF > HPMCP-55 > HPMCAS-HF; direct substitution requires reformulation validation

F ↔ G Morphology

Substitution Impact

Fine and granular grades are chemically identical but differ in particle size by ~7- to 30-fold; processing route compatibility may shift

Procurement Risk

Spray drying requires fine-grade rapid dissolution; hot melt extrusion benefits from granular-grade feeding consistency. Interchanging may compromise manufacturability

Hypromellose Acetate Succinate: Comparator Evidence for Procurement


Grade Selection Determines Acetyl-to-Succinoyl Ratio and Dissolution pH

HPMCAS grades L, M, and H are chemically distinct materials defined by their acetyl and succinoyl content, which directly determines the pH at which the polymer ionizes and becomes soluble. Grade L contains 5.0–9.0% acetyl and 14.0–18.0% succinoyl, grade M contains 7.0–11.0% acetyl and 10.0–14.0% succinoyl, and grade H contains 10.0–14.0% acetyl and 4.0–8.0% succinoyl [1]. The dissolution pH threshold for grade L is ≥5.0–5.5, for grade M is ≥5.5–6.0, and for grade H is ≥6.5 . These differences in acetyl-to-succinoyl (A/S) ratio produce functionally distinct materials: as the A/S ratio increases from L to M to H, the polymer becomes more hydrophobic and requires a higher pH environment to ionize and dissolve [2].

Acetyl-to-Succinoyl Ratio and Dissolution pH
Specification review
Grade L: acetyl 5.0–9.0%, succinoyl 14.0–18.0%, pH ≥5.0–5.5
Grade M: acetyl 7.0–11.0%, succinoyl 10.0–14.0%, pH ≥5.5–6.0
Grade H: acetyl 10.0–14.0%, succinoyl 4.0–8.0%, pH ≥6.5
Grade specification directly governs enteric protection loss and drug release initiation pH
USP/NF monograph specifications; analytical determination by titration
Enteric coating pH-dependent solubility polymer substitution grade selection

Grade Selection and Crystallization Inhibition in Amorphous Solid Dispersions

In posaconazole (PCZ) amorphous solid dispersions, HPMCAS grade directly influences both the duration of supersaturation and the extent of drug release under physiologically relevant pH conditions. The L grade exhibited the shortest duration of supersaturation due to rapid dissolution and weaker drug-polymer interactions, whereas the H grade provided the best inhibition of crystallization as evidenced by the longest nucleation induction times. However, complete release from H grade ASDs was only observed at higher pH (≥6.5), whereas L grade ASDs released drug more completely at lower intestinal pH [1]. The increase in nucleation induction time correlated with an increase in the polymer A/S ratio (L < M < H). Fluorescence emission spectroscopy revealed a blue shift in the PCZ spectrum with increasing A/S ratio, indicating stronger drug-polymer interactions with the more hydrophobic H grade [1]. At pH 5.5 to 7.5, increased ionization of HPMCAS decreased polymer hydrophobicity, resulting in shorter nucleation induction times across all grades [1].

Crystallization Inhibition: L vs M vs H
Head-to-head
Nucleation induction time increased with A/S ratio: L Grade H: longest nucleation induction time, best crystallization inhibition
Grade L: shortest supersaturation duration, more complete release at lower intestinal pH
Trade-off between crystallization inhibition (H) and release completeness at target intestinal pH (L or M)
Posaconazole ASD; pH 5.5–7.5 in vitro release studies
Amorphous solid dispersion crystallization inhibition supersaturation posaconazole

HPMCAS vs HPMCP: Enteric Coating and Gastric Stability

In a comparative study of enteric-coated hard capsules, polymer type was identified as the main factor influencing capsule sealing and disintegration time, with HPMCAS (AQOAT) and HPMCP formulations differing in plasticizer requirements at constant talc levels [1]. In amorphous solid dispersion applications with the weakly basic drug delamanid, ASDs formulated with HPMCP showed improved overall release across all gastric pH testing conditions (pH 1.6 to 5.0) relative to ASDs with HPMCAS [2]. Surface drug crystallization was more extensive for HPMCAS ASDs following suspension in the gastric compartment where the polymer remains insoluble, impairing subsequent release at intestinal pH [2]. At pH 6.5, polymer solubility followed the order HPMCP-50 ≈ HPMCAS-LF > HPMCAS-MF > HPMCP-55 > HPMCAS-HF [3].

HPMCAS vs HPMCP: Gastric Stability
Head-to-head
HPMCP ASDs: improved overall release across gastric pH 1.6–5.0 relative to HPMCAS ASDs
Solubility at pH 6.5: HPMCP-50 ≈ HPMCAS-LF > HPMCAS-MF > HPMCP-55 > HPMCAS-HF
HPMCAS ASDs: more extensive surface crystallization in gastric compartment
Polymer choice affects gastric stability and premature crystallization risk for weakly basic drugs
Delamanid ASD; two-stage release testing; gastric stage pH 1.6–5.0
Enteric coating HPMCP disintegration time gastric pH variability

HPMCAS vs Eudragit L100: Solubility and Bioavailability in ASDs

In a comparative study of enteric polymers for nintedanib amorphous solid dispersions, Eudragit L100 (0.5% concentration) increased drug solubility 6.4-fold compared to HPMCAS LG and 6.0-fold compared to HPMCAS MG, whereas HPMCAS LG and HPMCAS MG presented statistically similar solubility increases (p > 0.05) [1]. In rat pharmacokinetic studies, Eudragit L100-ASD achieved a relative bioavailability of 245% compared to coarse drug, with Tmax markedly delayed from 2.8 ± 0.4 h to 5.3 ± 2.7 h [1]. In ethylcellulose film coating blends, drug release at high pH was slower for EC:HPMCAS blends compared to EC:Eudragit L blends, despite HPMCAS leaching out more rapidly and to a higher extent from the film coatings [2]. This difference was attributed to Eudragit L particles being much smaller (nanometer size range) than HPMCAS particles (micrometer size range), enabling more effective hindrance of continuous ethylcellulose network formation [2].

HPMCAS vs Eudragit L100: Solubility
Head-to-head
Eudragit L100 increased drug solubility 6.4-fold vs HPMCAS LG and 6.0-fold vs HPMCAS MG at 0.5% concentration
Eudragit L100-ASD relative bioavailability: 245% vs coarse drug (rat model)
HPMCAS LG and MG: statistically similar solubility increases
Eudragit L100 may provide higher solubility enhancement; HPMCAS remains viable where gastric protection is prioritized
Nintedanib ASD; oral administration in rats; 0.5% polymer concentration
Eudragit L100 solubility enhancement bioavailability nintedanib

Fine vs Granular Grades: Particle Size and Processing Route

HPMCAS is available in fine (F) and granular (G) particle size variants that are chemically identical within a given substitution grade (L, M, or H) but differ in physical form. Fine grades (F) consist of rounded to elongated particles with D50 near 5 μm and D90 near 10 μm (laser diffraction) and are suitable for spray drying applications [1]. Granular grades (G) consist of larger agglomerates ranging up to approximately 1.6 mm in length and are typically preferred for hot melt extrusion (HME) processing [2]. The F and G grades differ only in particle size, whereas L, M, and H grades are chemically distinct and vary in their pH solubility profiles [3]. Vendor specifications confirm D50 ≤10 μm and D90 ≤20 μm for fine grades, versus D50 70–300 μm for granular grades .

Fine vs Granular: Particle Size
Specification review
Fine (F): D50 ≈5 μm, D90 ≤10–20 μm; suitable for spray drying
Granular (G): D50 70–300 μm, aggregates up to 1.6 mm; suitable for hot melt extrusion
Approximately 7- to 30-fold larger median particle size for granular grades
Particle morphology determines processing route fit; chemically identical within same substitution grade
Laser diffraction; SEM; vendor specification data
Particle size spray drying hot melt extrusion processing route

In Vivo Bioavailability Enhancement Across Multiple Drugs

HPMCAS-based amorphous solid dispersions demonstrate quantifiable bioavailability enhancement across multiple poorly soluble drug compounds. For rifapentine, HPMCAS ASDs provided a nearly 4-fold increase in total AUC compared to rifapentine alone in vitro under intestinal pH conditions [1]. For paclitaxel, HPMCAS-MF ASD with poloxamer F68 achieved a 1.78-fold increase in relative oral bioavailability compared to the physical mixture group, versus a 1.56-fold increase for PTX solution [2]. In a celecoxib formulation using HPMCAS co-loaded mesoporous silica, a 15-fold solubility increase in vitro over crystalline drug translated to a 1.35-fold Cmax increase in vivo after oral dosing in rats [3]. A patented spray-dried solid dispersion containing a sparingly soluble drug (MAT) with HPMCAS achieved supersaturated concentrations 9-fold that of crystalline MAT at pH 4.0 [4].

In Vivo Bioavailability Enhancement
Cross-study comparable
Rifapentine: ~4-fold AUC increase
Paclitaxel: 1.78-fold relative bioavailability increase
Celecoxib: 1.35-fold Cmax increase
MAT compound: 9-fold supersaturation vs crystalline drug
Reported bioavailability enhancement across diverse poorly soluble drug candidates supports formulation development screening
Cross-study compilation; in vitro and in vivo rat models; conditions vary by study
Bioavailability AUC Cmax spray-dried dispersion poorly soluble drugs

Hypromellose Acetate Succinate: Application Scenarios


Enteric Coating: Grade Selection by Target Dissolution pH

HPMCAS is optimized for enteric coating applications where protection against gastric acid is required and drug release must occur at a specific intestinal pH. Select HPMCAS-LF or LG (pH threshold ≥5.0–5.5) for release in the proximal duodenum; HPMCAS-MF or MG (pH threshold ≥5.5–6.0) for mid-small intestine targeting; or HPMCAS-HF or HG (pH threshold ≥6.5) for lower small intestine or colonic delivery . In comparative capsule coating studies, HPMCAS (AQOAT) performed equivalently to HPMCP in acid resistance, with polymer type identified as the primary factor influencing capsule sealing and disintegration time [1].

Amorphous Solid Dispersions: Grade Selection by Crystallization Inhibition

For ASD formulation of poorly soluble drugs, HPMCAS grade selection directly impacts supersaturation duration and crystallization inhibition. HPMCAS-HF provides the longest nucleation induction times and strongest drug-polymer interactions due to its highest acetyl-to-succinoyl ratio, making it suitable for fast-crystallizing drugs where maximum stabilization is required . However, HPMCAS-HF achieves complete drug release only at pH ≥6.5, whereas HPMCAS-LF or MF may be preferred when complete release at lower intestinal pH is critical . For weakly basic drugs with gastric stability concerns, note that HPMCP ASDs demonstrated superior overall release compared to HPMCAS ASDs across varied gastric pH conditions [1].

Spray-Dried Dispersions: Fine Grade Selection for Bioavailability

Spray-dried solid dispersions using HPMCAS fine grades (LF, MF, HF) provide quantifiable oral bioavailability enhancement for poorly water-soluble drug candidates. Documented in vivo improvements include ~4-fold AUC increase for rifapentine, 1.78-fold relative bioavailability increase for paclitaxel, and 1.35-fold Cmax increase for celecoxib . Fine grade HPMCAS (D50 ~5 μm, D90 ≤10–20 μm) is specifically engineered for spray drying applications, offering rapid dissolution in organic solvent systems and consistent particle morphology that facilitates homogeneous drug-polymer mixing [1]. Patented spray-dried formulations demonstrate supersaturated concentrations up to 9-fold that of crystalline drug [2].

Hot Melt Extrusion: Granular Grade Selection and Thermal Stability

HPMCAS granular grades (LG, MG, HG) are optimized for hot melt extrusion (HME) applications, with larger particle morphology (D50 70–300 μm, aggregates up to 1.6 mm) that improves screw feeding consistency and reduces dusting during processing . The chemical differentiation among L, M, and H grades remains critical for HME: L grade processes at lower temperatures but provides less crystallization inhibition; H grade offers maximum supersaturation stabilization but may require higher processing temperatures and achieves complete release only at higher pH [1]. HME processing with granular HPMCAS has been validated for producing ASDs with in vivo performance comparable to spray-dried dispersions when the appropriate grade is selected [2].

Application
Selection Property
Validation Focus
Enteric coating research
pH-dependent grade selection
Dissolution pH threshold review
Amorphous solid dispersion research
Crystallization inhibition profile
Supersaturation duration review
Spray-dried dispersion research
Fine grade particle size
Organic solvent dissolution review
Hot melt extrusion research
Granular grade particle morphology
Screw feeding and thermal stability review

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